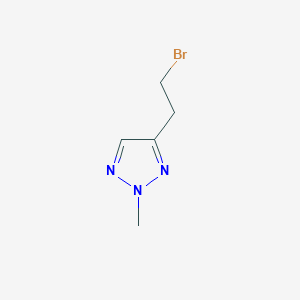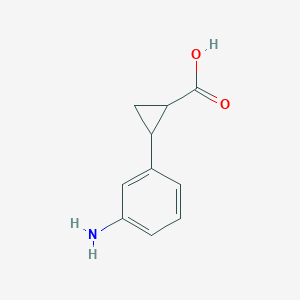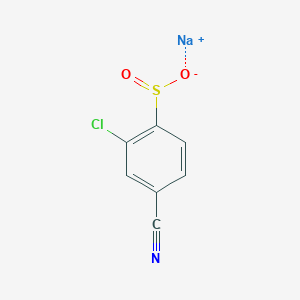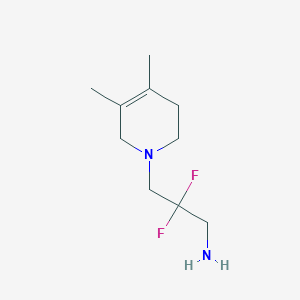
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound It features a tetrahydropyridine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrahydropyridine Ring: Starting from a suitable precursor, such as a pyridine derivative, the tetrahydropyridine ring can be formed through hydrogenation or other reduction methods.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the desired positions.
Attachment of the Difluoropropan-1-amine Moiety: This step may involve nucleophilic substitution reactions where a difluoropropane derivative reacts with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure hydrogenation, and automated methylation processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or tetrahydropyridine ring.
Reduction: Reduction reactions could further modify the tetrahydropyridine ring or reduce any oxidized forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds, strong bases, or acids.
Major Products
The major products would depend on the specific reactions but could include various substituted derivatives or oxidized forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration as a potential drug candidate for various therapeutic areas.
Biochemistry: Studies on its interaction with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2-fluoropropan-1-amine
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-2-amine
Uniqueness
The presence of the difluoropropan-1-amine moiety might confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C10H18F2N2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h3-7,13H2,1-2H3 |
Clave InChI |
SEJFFFIIGPPJLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CN(CC1)CC(CN)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


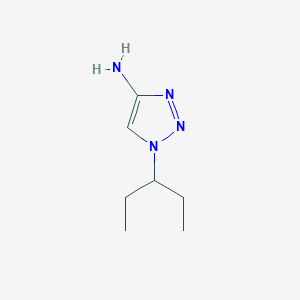


![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
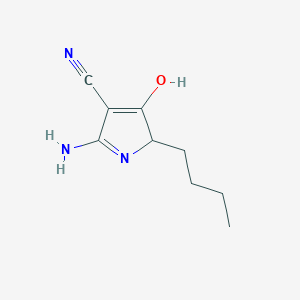
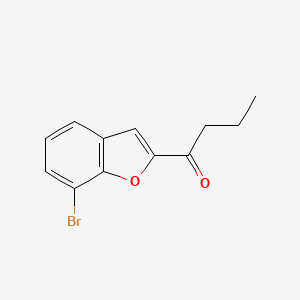
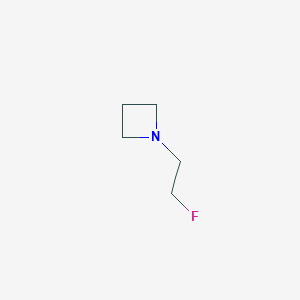
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)
